Fluticasone

Glucocorticoid Receptor Binding Affinity Pharmacodynamics

Fluticasone (CAS 90566-53-3) is a synthetic trifluorinated glucocorticoid receptor agonist with a Kd of 0.5 nM and logP of 4.43. Its <1% oral bioavailability minimizes systemic confounders, making it the superior choice for pulmonary/nasal anti-inflammatory studies over budesonide or dexamethasone. Sourced at ≥98% purity, it is the benchmark for GR binding assays, transactivation/transrepression studies, and novel dry powder inhalation formulation development.

Molecular Formula C22H27F3O4S
Molecular Weight 444.5 g/mol
CAS No. 90566-53-3
Cat. No. B1203827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluticasone
CAS90566-53-3
SynonymsCutivate
Flixonase
Flixotide
Flonase
Flovent
Flovent HFA
fluticasone
fluticasone propionate
HFA, Flovent
Propionate, Fluticasone
Molecular FormulaC22H27F3O4S
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)O)C)O)F)C)F
InChIInChI=1S/C22H27F3O4S/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)30-10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1
InChIKeyMGNNYOODZCAHBA-GQKYHHCASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 102 mg/L at 25 °C (est)

Fluticasone (CAS 90566-53-3): Baseline Overview for Scientific Procurement and Comparator Selection


Fluticasone (CAS 90566-53-3) is a synthetic trifluorinated glucocorticoid receptor agonist, widely utilized in both clinical and research contexts for the management of inflammatory respiratory conditions such as asthma and allergic rhinitis [1]. While the term 'fluticasone' broadly refers to the base molecule, its most common pharmaceutical form for inhalation and topical application is Fluticasone Propionate (CAS 80474-14-2), a lipophilic prodrug characterized by a logP of approximately 4.43 [2]. This property underpins its high affinity for the glucocorticoid receptor (GR), with a reported absolute binding affinity (Kd) of 0.5 nM, a key differentiator in its class .

The Pitfalls of Generic Substitution: Why Inhaled Corticosteroids Like Fluticasone Propionate Are Not Interchangeable


Substituting fluticasone propionate with another inhaled corticosteroid (ICS) is fraught with clinical risk due to profound differences in key pharmacodynamic and pharmacokinetic parameters. These are not merely alternative formulations of the same active principle but distinct chemical entities with varying receptor binding kinetics, lipophilicity, and systemic bioavailability profiles. For instance, fluticasone propionate demonstrates an oral bioavailability of <1%, a critical safety feature not shared by all ICS agents like budesonide (approximately 10-11%) [1]. Similarly, the glucocorticoid receptor binding affinity of fluticasone propionate is 18 times greater than that of dexamethasone and over three times that of budesonide [2]. These quantifiable differences directly impact efficacy at the site of action and the potential for systemic adverse effects, making a direct, evidence-based selection paramount for both research reproducibility and clinical outcomes [3].

Fluticasone Propionate: A Quantitative Evidence Guide to Differentiation from Key Comparators


Receptor Binding Affinity: Fluticasone Propionate's Glucocorticoid Receptor Affinity is 18x Greater than Dexamethasone

In vitro studies demonstrate that fluticasone propionate exhibits exceptionally high binding affinity for the human glucocorticoid receptor (GR), a primary determinant of its anti-inflammatory potency. This binding affinity is significantly higher than that of several other corticosteroids [1].

Glucocorticoid Receptor Binding Affinity Pharmacodynamics

Oral Bioavailability: Fluticasone Propionate's Minimal Oral Bioavailability of <1% Reduces Systemic Exposure

A key safety feature of fluticasone propionate is its extremely low oral bioavailability, which minimizes the systemic absorption of the swallowed fraction of an inhaled dose and consequently reduces the risk of systemic corticosteroid side effects [1]. This is in contrast to other widely used inhaled corticosteroids [2].

Pharmacokinetics Bioavailability Safety Profile

Potency in Inflammatory Cell Assays: Fluticasone Propionate is More Potent than Mometasone Furoate in Basophil Histamine Release

Functional in vitro assays provide a direct measure of anti-inflammatory potency. In a comparative study assessing the inhibition of basophil histamine release and eosinophil viability, fluticasone propionate demonstrated the highest potency among tested topical glucocorticoids [1].

Anti-inflammatory Potency In vitro Assay

Lipophilicity as a Determinant of Pulmonary Retention: Fluticasone Propionate's LogP is Significantly Higher than Budesonide

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a crucial physicochemical property governing the rate of dissolution and absorption of inhaled corticosteroids in the lung. A higher LogP correlates with prolonged pulmonary residence time and enhanced local action [1].

Lipophilicity Physicochemical Properties Pulmonary Residence Time

Clinical Efficacy in Asthma: Fluticasone Furoate 200μg/Day Produces Greater FEV1 Improvement than Fluticasone Propionate 1000μg/Day

A model-based meta-analysis quantitatively compared the dose-effect and time-course of fluticasone furoate (FF) and fluticasone propionate (FP) in persistent asthma. The analysis revealed that the 200 μg/day dose of FF provided a numerically greater improvement in lung function than the maximum evaluated 1000 μg/day dose of FP [1].

Clinical Efficacy Asthma FEV1 Dose-Response

Key Research and Industrial Application Scenarios for Fluticasone Propionate Based on Evidence-Based Differentiation


Research on Minimizing Systemic Confounders in Inhaled Corticosteroid Studies

Fluticasone propionate is the preferred candidate for preclinical and clinical studies designed to minimize systemic exposure and resultant off-target effects. Its exceptionally low oral bioavailability (<1%), compared to alternatives like budesonide (~10-11%) [1], allows researchers to isolate the local pulmonary or nasal anti-inflammatory effects of glucocorticoid receptor activation with a significantly reduced risk of hypothalamic-pituitary-adrenal (HPA) axis suppression or other systemic confounders [2].

In Vitro Glucocorticoid Receptor (GR) Pharmacology and Target Engagement Assays

Given its high affinity for the glucocorticoid receptor (Kd of 0.5 nM) and superior relative binding affinity compared to dexamethasone, budesonide, and beclomethasone's active metabolite [3], fluticasone propionate serves as an optimal high-affinity probe. It is ideally suited for GR binding assays, transactivation/transrepression studies, and investigations into GR-mediated downstream signaling pathways, ensuring robust and consistent target engagement at lower, more selective concentrations.

Formulation Development for Dry Powder Inhalation (DPI) Products with Prolonged Pulmonary Retention

The high lipophilicity (cLogP of 4.6) [4] of fluticasone propionate makes it a prime candidate for developing novel dry powder inhalation formulations intended for once- or twice-daily dosing. This property contributes to a prolonged dissolution rate in the lung lining fluid, leading to extended pulmonary residence time and sustained local anti-inflammatory activity [5]. This characteristic is a key differentiator from less lipophilic ICS agents, enabling the design of formulations with potentially superior lung-targeting and efficacy profiles.

Functional In Vitro Anti-Inflammatory Potency Testing

Fluticasone propionate is an ideal positive control or standard comparator in functional in vitro assays of anti-inflammatory activity. Its demonstrated rank order of highest potency in inhibiting basophil histamine release and eosinophil viability, surpassing mometasone furoate and budesonide [6], makes it a benchmark for assessing the efficacy of novel anti-inflammatory compounds in cellular models of allergic inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluticasone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.